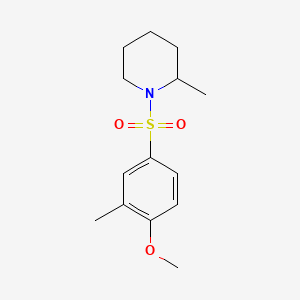amine CAS No. 1206114-98-8](/img/structure/B603071.png)
[(2,5-Diethoxy-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Diethoxy-4-methylphenyl)sulfonylamine is a chemical compound with the molecular formula C13H21NO5S and a molecular weight of 303.3745 . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with diethoxy and methyl groups. The compound also contains an amine group linked to a hydroxyethyl group.
Chemical Reactions Analysis
(2,5-Diethoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Scientific Research Applications
(2,5-Diethoxy-4-methylphenyl)sulfonylamine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Diethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The hydroxyethylamine moiety may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
(2,5-Diethoxy-4-methylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
[(4-Methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline): Similar in having a sulfonyl group attached to an aromatic ring, but differs in the presence of an oxazoline ring.
Pinacol boronic esters: While not directly similar, these compounds also contain functional groups that participate in various organic reactions. The uniqueness of (2,5-Diethoxy-4-methylphenyl)sulfonylamine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1206114-98-8 |
|---|---|
Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.38g/mol |
IUPAC Name |
2,5-diethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-4-18-11-9-13(20(16,17)14-6-7-15)12(19-5-2)8-10(11)3/h8-9,14-15H,4-7H2,1-3H3 |
InChI Key |
MQRPETRZNOGTHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


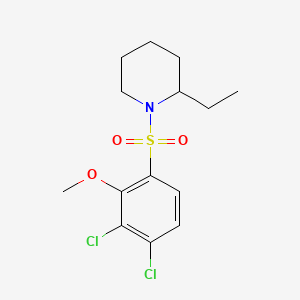
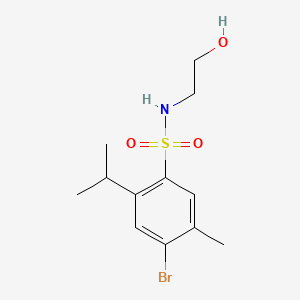
![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602994.png)
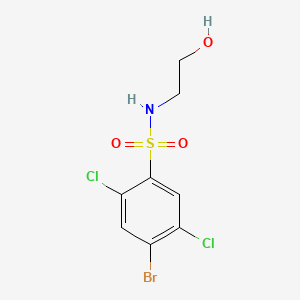
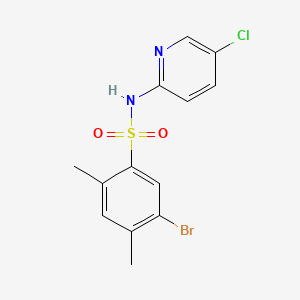
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)
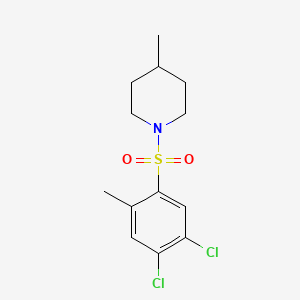
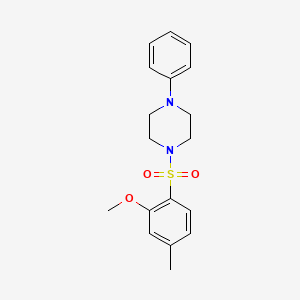
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)
